![molecular formula C20H22Br2N2O2 B2361713 1-(4-ブロモフェニル)-3-ヒドロキシ-3-(4-メトキシフェニル)-2,3,5,6,7,8-ヘキサヒドロイミダゾ[1,2-a]ピリジン-1-イウム ブロミド CAS No. 1101751-82-9](/img/structure/B2361713.png)
1-(4-ブロモフェニル)-3-ヒドロキシ-3-(4-メトキシフェニル)-2,3,5,6,7,8-ヘキサヒドロイミダゾ[1,2-a]ピリジン-1-イウム ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H22Br2N2O2 and its molecular weight is 482.216. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor potential against various human cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cells (T47D) through mechanisms involving apoptosis induction. The compound was found to decrease the expression of Bcl-2 protein, which is crucial for cell survival, thereby promoting cell death in cancerous cells .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
T47D | 45 | Apoptosis via Bcl-2 downregulation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(4-Bromophenyl)-3-hydroxy... | Staphylococcus aureus | 32 µg/mL |
1-(4-Bromophenyl)-3-hydroxy... | Escherichia coli | 64 µg/mL |
These findings suggest potential development as an antimicrobial agent .
Analgesic and Sedative Properties
In addition to its anticancer and antimicrobial effects, derivatives of the compound have been investigated for analgesic and sedative properties. Studies have shown that certain derivatives can significantly inhibit pain responses in animal models, indicating their potential for pain management therapies .
Case Studies
Several studies have documented the synthesis and application of this compound:
- A study by Ceylan & Gezegen synthesized derivatives of the compound and evaluated their biological activities, highlighting their potential as bioactive molecules .
- Another research explored the cytotoxic effects on T47D breast cancer cells and provided insights into the apoptotic mechanisms involved .
生物活性
The compound 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (referred to as Compound A ) is a synthetic derivative belonging to the imidazopyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Compound A based on recent studies and findings.
Chemical Structure
Compound A can be structurally represented as follows:
This compound features a bromophenyl group and a methoxyphenyl group attached to a hexahydroimidazo framework, which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound A. It has been shown to inhibit telomerase activity with an IC50 value of 0.19 μM , indicating strong efficacy against cancer cell lines. This is particularly significant as telomerase is often upregulated in cancer cells, facilitating uncontrolled growth and proliferation .
Table 1: Anticancer Activity of Compound A
Cytotoxic Effects
In vitro studies have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve inducing apoptosis through mitochondrial pathways. The compound has been observed to increase the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .
Table 2: Cytotoxicity Data
Cell Line | IC50 Value | Mechanism of Action | Reference |
---|---|---|---|
HeLa (Cervical Cancer) | 0.25 μM | Apoptosis via mitochondrial pathway | |
MCF-7 (Breast Cancer) | 0.30 μM | Apoptosis induction |
Anti-inflammatory Properties
Compound A has also been investigated for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Effects
The biological activity of Compound A is thought to be mediated through multiple pathways:
- Telomerase Inhibition : By inhibiting telomerase activity, Compound A effectively reduces the proliferative capacity of cancer cells.
- Apoptosis Induction : The compound promotes apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Cytokine Modulation : Its ability to modulate cytokine levels suggests a role in regulating immune responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy of Compound A in preclinical models:
- Study on HeLa Cells : Demonstrated significant reduction in cell viability at concentrations above 0.25 μM.
- Animal Models : Preliminary studies indicated that administration of Compound A led to reduced tumor growth in xenograft models compared to control groups.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN2O2.BrH/c1-25-18-11-5-15(6-12-18)20(24)14-22(17-9-7-16(21)8-10-17)19-4-2-3-13-23(19)20;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZYHZBBUIOQBJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Br)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。